molecular formula C12H10F2O2 B2987168 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione CAS No. 928710-55-8

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Cat. No.: B2987168
CAS No.: 928710-55-8
M. Wt: 224.207
InChI Key: IPXMHIXARNRVBG-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H10F2O2. This compound is characterized by the presence of a cyclohexane ring substituted with a 3,5-difluorophenyl group and two keto groups at positions 1 and 3. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-difluorophenylacetic acid.

    Cyclization: The 3,5-difluorophenylacetic acid undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the cyclohexane ring.

    Oxidation: The cyclohexane ring is then oxidized to introduce the keto groups at positions 1 and 3.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include acetic anhydride, oxidizing agents, and catalysts to facilitate the cyclization and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Cyclohexane-1,3-diol derivatives.

    Substitution: Compounds with substituted phenyl rings.

Scientific Research Applications

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Alter Gene Expression: Influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroacetophenone: A structurally similar compound with a phenyl ring substituted with fluorine atoms at positions 3 and 5.

    Cyclohexane-1,3-dione: A simpler analog without the phenyl substitution.

Uniqueness

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione is unique due to the presence of both the 3,5-difluorophenyl group and the cyclohexane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-(3,5-difluorophenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXMHIXARNRVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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